molecular formula C19H15N3 B12918941 Acridine, 9-(2-phenylhydrazino)- CAS No. 97869-45-9

Acridine, 9-(2-phenylhydrazino)-

Cat. No.: B12918941
CAS No.: 97869-45-9
M. Wt: 285.3 g/mol
InChI Key: PPORCBSFWVINJV-UHFFFAOYSA-N
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Description

Acridine, 9-(2-phenylhydrazino)- is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives have been actively researched due to their broad range of biological activities and potential therapeutic applications

Preparation Methods

The synthesis of acridine, 9-(2-phenylhydrazino)- typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridone structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Acridine, 9-(2-phenylhydrazino)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

    Cyclization: This reaction is crucial in forming the acridone structure from the precursor compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Acridine, 9-(2-phenylhydrazino)- has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of acridine, 9-(2-phenylhydrazino)- involves intercalation into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting biological processes involving DNA and related enzymes. The compound can inhibit enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This mechanism underlies its potential as an anticancer agent.

Comparison with Similar Compounds

Acridine, 9-(2-phenylhydrazino)- can be compared with other acridine derivatives such as:

The uniqueness of acridine, 9-(2-phenylhydrazino)- lies in its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other acridine derivatives.

Properties

CAS No.

97869-45-9

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-acridin-9-yl-2-phenylhydrazine

InChI

InChI=1S/C19H15N3/c1-2-8-14(9-3-1)21-22-19-15-10-4-6-12-17(15)20-18-13-7-5-11-16(18)19/h1-13,21H,(H,20,22)

InChI Key

PPORCBSFWVINJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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